
5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various catalysts such as alumina-silica-supported manganese dioxide in water, yielding the desired product in high yields . The reaction conditions are generally mild, often carried out at room temperature, making it an environmentally friendly process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and sustainability of the industrial process.
化学反応の分析
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazoles.
Substitution: The nitrile group can be substituted with various nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amines, alcohols, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or interact with cellular receptors to modulate signaling pathways . The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has similar structural features but with a chloro substituent, leading to different chemical and biological properties.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This derivative has a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.
Uniqueness
5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific nitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.
特性
CAS番号 |
18093-88-4 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
5-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,1H3 |
InChIキー |
JWVDCXKWNYFVNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


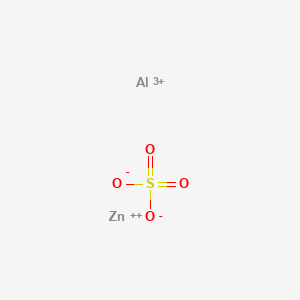

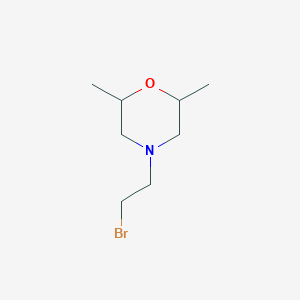
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
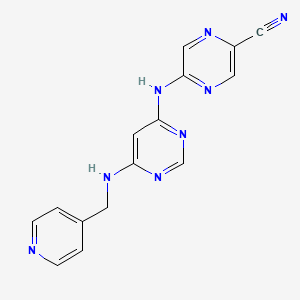
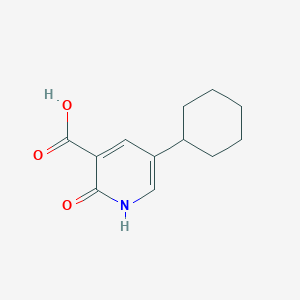
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
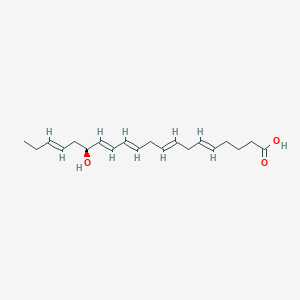
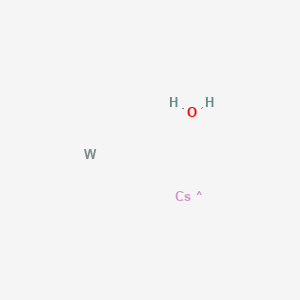
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
